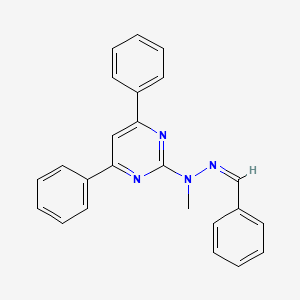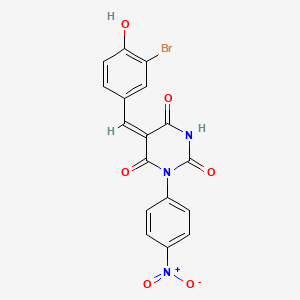![molecular formula C19H27NO2 B5303237 1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone is a synthetic compound that belongs to the class of phenylketones. It is commonly referred to as MQM or Methoxetamine. MQM is a derivative of ketamine, which is a dissociative anesthetic drug that is used in medicine and veterinary practices. MQM has gained significant attention due to its potential therapeutic properties and the ability to act as a research tool for studying the central nervous system.
作用機序
MQM acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. MQM binds to the receptor and inhibits its activity, leading to a decrease in glutamate neurotransmission. This results in a dissociative state, similar to that produced by ketamine.
Biochemical and Physiological Effects:
MQM has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MQM has also been shown to increase levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and mood.
実験室実験の利点と制限
MQM has several advantages as a research tool. It has a rapid onset of action and a short duration of action, which makes it useful for studying acute effects. It also has a wide therapeutic window, which means that it can be administered at doses that produce therapeutic effects without causing toxicity. However, there are also limitations to using MQM in lab experiments. It is a relatively new compound, and there is limited information available on its long-term effects. Additionally, the dissociative effects of MQM may make it difficult to interpret behavioral studies.
将来の方向性
There are several potential future directions for research on MQM. One area of interest is the development of MQM-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the use of MQM as a research tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. Additionally, further studies are needed to determine the long-term effects of MQM and its potential for abuse and addiction.
Conclusion:
In conclusion, 1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone, or MQM, is a synthetic compound that has gained significant attention due to its potential therapeutic properties and its use as a research tool. MQM acts on the NMDA receptor and produces a dissociative state similar to that produced by ketamine. MQM has several advantages as a research tool, but there are also limitations to its use. Future research on MQM may lead to the development of new therapeutics for the treatment of neurodegenerative diseases and a better understanding of the NMDA receptor and its role in synaptic plasticity and memory formation.
合成法
MQM is synthesized by reacting 2-methyl-4'-nitroacetophenone with cyclohexylamine in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid, followed by methanol to obtain MQM. This synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
MQM has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. MQM has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxy]-2-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-14-12-17(8-9-18(14)15(2)21)22-13-16-6-5-11-20-10-4-3-7-19(16)20/h8-9,12,16,19H,3-7,10-11,13H2,1-2H3/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMLTVICXYPYBE-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCN3C2CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC[C@@H]2CCCN3[C@@H]2CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5303161.png)

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5303173.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)


![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)